molecular formula C13H12Cl2N2O2S B2412021 N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide CAS No. 1385424-89-4

N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide

Cat. No.: B2412021
CAS No.: 1385424-89-4
M. Wt: 331.21
InChI Key: LTSOJZDPQTVOOS-UHFFFAOYSA-N
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Description

N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide (CAS 1385424-89-4) is a chemical compound with a molecular formula of C13H12Cl2N2O2S and a molecular weight of 331.22 g/mol . This heterocyclic amide derivative is of significant interest in medicinal and agrochemical research. Its structure, which incorporates a cyanothiolane group and a dichlorophenoxy moiety, suggests potential for diverse biological activity. Research on analogous heterocyclic amides has demonstrated significant antimicrobial properties against various bacterial strains and yeasts, as well as moderate antioxidant activity, making this structural class a valuable scaffold for developing new therapeutic agents . Furthermore, the structural features of this compound align with those explored in the development of enzyme inhibitors, such as cyclooxygenase-2 (COX-2) inhibitors, which are critical targets in inflammatory disease and cancer research . The compound is characterized by a predicted density of 1.45±0.1 g/cm³ at 20 °C and a predicted pKa of 10.17±0.20 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-2-(3,5-dichlorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c14-9-3-10(15)5-11(4-9)19-6-12(18)17-13(7-16)1-2-20-8-13/h3-5H,1-2,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSOJZDPQTVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(C#N)NC(=O)COC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide is a compound of interest in various biological and pharmacological studies. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H10Cl2N2O2S
  • Molecular Weight : 305.19 g/mol
  • CAS Number : Not specified in the search results but can be referenced in chemical databases.

This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The compound is believed to act as an herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to other phenoxyacetic acid derivatives that disrupt normal plant growth processes.

Herbicidal Efficacy

The compound has been evaluated for its herbicidal properties, particularly against resistant weed species. Its efficacy is often compared to established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The following table summarizes key findings from various studies assessing the herbicidal activity of this compound:

Compound NameTypeGR50 (g ai ha−1)Resistance Ratio
This compoundPhenoxyacetic derivative4.51.8
2,4-DPhenoxycarboxylate3.919.2
DicambaBenzoate16.5169

GR50 represents the rate required to reduce growth by 50%.

Toxicological Profile

Research indicates that while this compound is effective as a herbicide, its toxicological profile must be carefully assessed. Studies on related compounds suggest potential risks including:

  • Acute Toxicity : Low to moderate toxicity observed in laboratory animals.
  • Chronic Exposure : Long-term exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.

Case Studies

  • Field Trials : A series of field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without significant phytotoxicity to the crops themselves.
  • Laboratory Studies : In vitro assays indicated that this compound could inhibit the growth of certain resistant weed species at concentrations lower than those required for traditional herbicides.

Q & A

Q. Example Workflow :

In silico docking → 2. In vitro binding assays → 3. MD simulations → 4. SAR analysis.

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 3,5-dichlorophenoxy protons at δ 7.2–7.4 ppm ).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted starting materials ).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions in acetamide derivatives ).

Q. Critical Parameters :

  • For HPLC: Use C18 columns with acetonitrile/water gradients (60:40 to 90:10).
  • For crystallography: Grow crystals in toluene/ethyl acetate mixtures to stabilize hydrophobic regions .

Advanced: How does the electronic nature of substituents (e.g., Cl vs. CN) impact the compound’s reactivity in nucleophilic environments?

Methodological Answer:
The electron-withdrawing 3,5-dichlorophenoxy group increases electrophilicity of the acetamide carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, the cyanothiolane moiety’s nitrile group stabilizes adjacent sulfur via resonance, reducing oxidation potential.

  • Experimental Validation :
    • Compare reaction rates with nucleophiles (e.g., hydrazine) in polar aprotic solvents.
    • Use cyclic voltammetry to measure oxidation potentials of the thiolane ring .
  • Theoretical Support :
    • DFT calculations (Gaussian 09) to map electron density distributions and identify reactive sites .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the dichlorophenoxy group.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles.

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:
Variability often stems from differences in cell membrane composition or metabolic activity. Strategies include:

  • Mechanistic profiling : Measure ROS generation (via DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to identify cell-specific toxicity pathways .
  • Metabolic stability assays : Incubate the compound with liver microsomes (human vs. murine) to assess species-dependent detoxification rates .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in sensitive vs. resistant cell lines to pinpoint resistance mechanisms.

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Broth microdilution (CLSI guidelines): Test against gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) with concentrations ranging from 0.5–128 µg/mL .
  • Zone of inhibition : Use agar diffusion assays to screen broad-spectrum activity.
  • Control compounds : Include fluconazole (antifungal) and ciprofloxacin (antibacterial) for benchmarking .

Advanced: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Mask the nitrile group as a thioamide (improves solubility) or incorporate PEGylated carriers .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to enhance blood-brain barrier penetration, critical for neuroactivity studies .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models and calculate AUC ratios to assess absorption efficiency.

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